N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide

Chiral resolution Enantioselective synthesis Stereochemistry-dependent SAR

N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide (CAS 1211702-00-9) is a synthetic, low-molecular-weight (219.24 g/mol) heterocyclic amide belonging to the furan-2-carboxamide class. It features two furan rings connected via a chiral propan-2-amine linker, yielding a defined topological polar surface area (TPSA) of 55.4 Ų, a calculated XLogP3 of 2.1, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 1211702-00-9
Cat. No. B2847808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide
CAS1211702-00-9
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)C2=CC=CO2
InChIInChI=1S/C12H13NO3/c1-9(8-10-4-2-6-15-10)13-12(14)11-5-3-7-16-11/h2-7,9H,8H2,1H3,(H,13,14)
InChIKeyRCTGTFJSNPGIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-(Furan-2-yl)propan-2-yl)furan-2-carboxamide (CAS 1211702-00-9): Procurement-Relevant Physicochemical Identity and Compound Class Positioning


N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide (CAS 1211702-00-9) is a synthetic, low-molecular-weight (219.24 g/mol) heterocyclic amide belonging to the furan-2-carboxamide class [1]. It features two furan rings connected via a chiral propan-2-amine linker, yielding a defined topological polar surface area (TPSA) of 55.4 Ų, a calculated XLogP3 of 2.1, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is commercially available for research use at a certified purity of 98% . While the furan-2-carboxamide scaffold is broadly associated with antimicrobial, antifungal, and anticancer screening hits, primary quantitative biological data for this specific derivative remain absent from the peer-reviewed literature [2].

Why Furan-2-carboxamide Analogs Cannot Be Interchanged with N-(1-(Furan-2-yl)propan-2-yl)furan-2-carboxamide in Structure-Activity Programs


Within the furan-2-carboxamide family, even subtle structural permutations—such as replacing the distal furan with thiophene (e.g., N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide, CAS 1181876-37-8) or shifting the furan attachment from the 2- to the 3-position (e.g., N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide, CAS 1795194-53-4)—alter heteroatom count, ring electronics, and molecular shape . These modifications directly impact hydrogen-bonding capacity, lipophilicity, and metabolic stability, meaning that activity or selectivity established for one analog does not transfer to another without experimental verification [1]. The target compound's unique dual-furan architecture and chiral center create a stereochemical and physicochemical profile that generic substitution cannot recapitulate, making direct procurement of the exact entity essential for reproducible structure-activity relationship (SAR) and lead-optimization workflows .

Quantitative Differentiation Evidence for N-(1-(Furan-2-yl)propan-2-yl)furan-2-carboxamide Versus Closest Commercial Analogs


Stereochemical Complexity: Chiral Center Differentiates This Compound from Achiral Furan-2-carboxamide Analogs

N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide possesses one undefined stereocenter at the propan-2-yl carbon, as explicitly recorded in PubChem [1]. In contrast, N-propan-2-ylfuran-2-carboxamide (the simplest N-isopropyl analog) and N,N-bis(1-methylethyl)furan-2-carboxamide are achiral, offering no stereochemical discrimination in biological targets [2]. This stereochemical feature is critical for enantioselective target engagement; racemic or enantiopure procurement decisions directly influence downstream SAR interpretation.

Chiral resolution Enantioselective synthesis Stereochemistry-dependent SAR

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Distinguish This Compound from Thiophene and Mono-Furan Close Analogs

The target compound has a computed TPSA of 55.4 Ų and 3 hydrogen bond acceptors (HBA), as recorded in PubChem [1]. The closest thiophene analog, N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide (CAS 1181876-37-8), replaces one furan oxygen with sulfur, reducing the HBA count to 2 (the thiophene sulfur is not a significant HBA) and altering the TPSA, molecular weight (235.30 g/mol vs 219.24 g/mol), and lipophilicity . The furan-3-yl regioisomer (CAS 1795194-53-4) retains identical molecular formula and weight but shifts the ring attachment point, which changes molecular shape and dipole moment without altering the gross computed descriptors .

Physicochemical property benchmarking TPSA Hydrogen bonding Drug-likeness filtering

Lipophilicity (XLogP3) and Rotatable Bond Profile Position This Compound for Oral Bioavailability Optimization Relative to Simpler Furan-2-carboxamides

The target compound exhibits a computed XLogP3 of 2.1 and 4 rotatable bonds [1]. These values place it within favorable oral drug-like space (Lipinski Rule of 5 compliance: MW < 500, XLogP3 < 5, HBD ≤ 1, HBA ≤ 3). Simpler analogs such as N-propan-2-ylfuran-2-carboxamide (C₈H₁₁NO₂, MW ~153 g/mol) possess fewer rotatable bonds and lower molecular complexity, reducing the potential for selective target engagement via induced-fit binding [2]. The target compound's balanced lipophilicity and conformational flexibility support its use as a fragment-like or lead-like scaffold in medicinal chemistry optimization campaigns.

Lipophilicity XLogP3 Rotatable bonds Lead-likeness Oral bioavailability prediction

Commercial Supply Consistency: Certified Purity and Batch-to-Batch Quality Control Relative to Non-Certified Sources

The compound is available from Leyan (Shanghai Hao Hong Biomedical) at a certified purity of 98% with batch-specific quality assurance documentation . This contrasts with less-characterized listings where purity specifications are not independently verified or where the compound is sold as part of uncurated screening collections . For SAR and lead-optimization studies, batch-to-batch consistency in purity and stereochemical composition is a critical determinant of assay reproducibility that directly influences procurement decisions.

Chemical procurement Purity certification Reproducibility Quality assurance

Recommended Research and Procurement Application Scenarios for N-(1-(Furan-2-yl)propan-2-yl)furan-2-carboxamide


Fragment-Based and Lead-Like Library Design for Oral Bioavailability Programs

With an XLogP3 of 2.1, MW of 219.24 g/mol, and 4 rotatable bonds, this compound occupies a favorable lead-like chemical space for oral bioavailability optimization [1]. Its balanced hydrophilicity–lipophilicity profile supports incorporation into fragment-screening libraries or as a core scaffold for systematic SAR expansion aimed at identifying novel oral drug candidates. Procurement at 98% purity ensures library quality suitable for biophysical screening methods (SPR, TSA, NMR).

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies

The presence of one undefined stereocenter makes this compound a valuable substrate for chiral resolution and enantioselective synthesis studies [1]. Researchers can procure the racemate for initial screening and, upon hit identification, commission enantiopure synthesis to deconvolute stereochemistry-dependent activity—a workflow not possible with achiral analogs such as N-propan-2-ylfuran-2-carboxamide.

Antimicrobial and Antibiofilm Screening Cascades Using the Furan-2-carboxamide Pharmacophore

The furan-2-carboxamide class has demonstrated antibiofilm activity against Pseudomonas aeruginosa and antifungal activity against Candida spp. in recent diversity-oriented synthesis studies [1][2]. While this specific derivative has not been independently profiled, its dual-furan architecture and hydrogen-bonding capacity (3 HBA, 1 HBD) position it as a logical next-generation probe for exploring structure–activity relationships in antimicrobial screening cascades where increased heteroatom content correlates with enhanced target engagement.

Physicochemical Property Benchmarking and Computational Model Building

The availability of computed descriptors (TPSA 55.4 Ų, XLogP3 2.1, HBA 3, HBD 1, rotatable bonds 4) from PubChem [1] makes this compound suitable for use as a validation standard in computational ADME prediction model development. Its intermediate property values bridge gaps between smaller fragment-like molecules and larger drug-like compounds, providing a useful calibration point for in silico permeability and solubility models.

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